molecular formula C12H11NO3S2 B2815081 Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate CAS No. 1421508-22-6

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate

Cat. No.: B2815081
CAS No.: 1421508-22-6
M. Wt: 281.34
InChI Key: FJXFWPKBZRVHKE-UHFFFAOYSA-N
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Description

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with thiophene-2-carboxaldehyde under Friedel-Crafts acylation conditions. The resulting intermediate is further reacted with methyl carbamate in the presence of a base to yield the final product.

  • Step 1: Preparation of Thiophene-2-carbonyl Chloride

      Reagents: Thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂)

      Conditions: Reflux in anhydrous conditions

  • Step 2: Friedel-Crafts Acylation

      Reagents: Thiophene-2-carbonyl chloride, Thiophene-2-carboxaldehyde, Aluminum chloride (AlCl₃)

      Conditions: Anhydrous conditions, low temperature

  • Step 3: Formation of this compound

      Reagents: Intermediate from Step 2, Methyl carbamate, Base (e.g., Sodium hydride)

      Conditions: Room temperature, inert atmosphere

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene rings can undergo oxidation reactions, typically forming sulfoxides or sulfones.

      Reagents: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

      Conditions: Mild to moderate temperatures

  • Reduction: : Reduction of the carbonyl group can be achieved using reducing agents.

      Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

      Conditions: Low temperatures, inert atmosphere

  • Substitution: : The thiophene rings can undergo electrophilic substitution reactions.

      Reagents: Halogens (e.g., bromine), nitrating agents

      Conditions: Controlled temperatures, presence of catalysts

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Alcohol derivatives of the carbonyl group

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . This compound could be a candidate for drug development targeting specific biological pathways.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and as intermediates in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-2-carboxaldehyde
  • Methyl thiophene-2-carboxylate

Uniqueness

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is unique due to the presence of both a carbamate group and a bis-thiophene structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler thiophene derivatives.

Properties

IUPAC Name

methyl N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-16-12(15)13-7-8-4-5-10(18-8)11(14)9-3-2-6-17-9/h2-6H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXFWPKBZRVHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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